2-(2-Propenyl)indole

Vue d'ensemble

Description

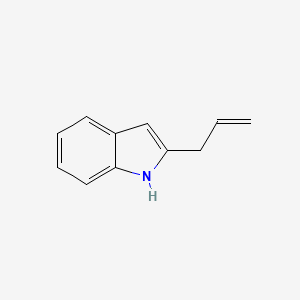

2-(2-Propenyl)indole is a useful research compound. Its molecular formula is C11H11N and its molecular weight is 157.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

2-(2-Propenyl)indole and its derivatives are increasingly being explored for their potential therapeutic effects. The indole scaffold is known for its versatility in drug design, allowing for modifications that can enhance biological activity.

Anticancer Properties

Research has demonstrated that indole derivatives exhibit promising anticancer activity. For instance, compounds derived from the indole structure have shown efficacy against various cancer cell lines, including breast (MCF7) and liver (HepG2) cancers. In particular, certain derivatives have been reported to inhibit key pathways involved in cancer progression, such as the VEGFR-2 signaling pathway, with IC50 values in the low micromolar range, indicating potent antiproliferative effects .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate that this compound can inhibit the growth of several pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Biological Research

Indoles, including this compound, are being studied for their interactions with various biological targets.

Neuropharmacology

Indole derivatives have been identified as ligands for neurotransmitter receptors, such as the gamma-aminobutyric acid (GABA) receptor. This interaction suggests potential applications in treating neurological disorders by modulating neurotransmission .

Inflammatory Diseases

The anti-inflammatory properties of indole derivatives have been highlighted in recent studies. These compounds may inhibit inflammatory pathways and cytokine production, positioning them as potential therapeutic agents for diseases characterized by excessive inflammation .

Industrial Applications

In addition to their pharmaceutical potential, this compound is utilized in various industrial applications.

Synthesis of Dyes and Pigments

The compound serves as a building block in the synthesis of dyes and pigments due to its unique chemical structure, which allows for vibrant coloration properties. Its derivatives are employed in producing colorants used in textiles and plastics.

Organic Synthesis

In organic chemistry, this compound is utilized as a versatile intermediate in synthesizing more complex molecules. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds with desired properties .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of various indole derivatives on MCF7 and HepG2 cell lines. The research found that specific modifications to the indole structure significantly enhanced cytotoxicity against these cancer types. The most effective compound exhibited an IC50 value of 1.13 μM against HepG2 cells, showcasing its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that this compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative antimicrobial agent .

Analyse Des Réactions Chimiques

Dearomative (3+2) Annulation

2-(2-Propenyl)indole undergoes [3+2] annulation with azaoxyallyl cations to form pyrroloindoline derivatives. The reaction proceeds via a stepwise mechanism:

-

C–C bond formation at the indole C3 position.

-

Sigmatropic rearrangement and cyclization to yield fused tricyclic products.

| Reactant | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| This compound | Azaoxyallyl cation, TFE/HFIP | Pyrroloindoline derivative | 54–78% |

Key Mechanistic Insights :

-

Solvent (TFE/HFIP) stabilizes transition states via H-bonding .

-

Steric effects from the propenyl group influence regioselectivity .

Palladium-Catalyzed Cyclization

The propenyl side chain participates in Pd-catalyzed cycloisomerization or cross-coupling reactions. For example:

| Substrate | Catalyst System | Product | Yield | Ref. |

|---|---|---|---|---|

| This compound | Pd₂(dba)₃/D tPBF | Macrocyclic indole-peptide hybrid | 89% |

Conditions :

Friedel-Crafts Acylation

The indole nucleus reacts with acid chlorides at the C3 position, while the propenyl group remains inert under mild conditions :

| Reactant | Reagent | Product | Yield | Ref. |

|---|---|---|---|---|

| This compound | Indane-5-carbonyl chloride | 3-Indanoyl-2-(2-propenyl)indole | 75% |

Regioselectivity : Directed by the propenyl group’s electronic effects .

Propenyl Side-Chain Functionalization

-

Epoxidation : The propenyl group reacts with m-CPBA to form an epoxide (theoretical extrapolation from similar systems).

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the propenyl group to a propyl chain .

Reaction Thermodynamics

Thermochemical data for indole derivatives (NIST) :

| Reaction | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | Method |

|---|---|---|---|

| C₈H₇N + CH₃CO₂⁻ → [C₈H₇N·CH₃CO₂⁻] | 117 ± 4.2 | 78.7 ± 4.2 | TDAs/PHPMS |

Propriétés

Numéro CAS |

33588-69-1 |

|---|---|

Formule moléculaire |

C11H11N |

Poids moléculaire |

157.21 g/mol |

Nom IUPAC |

2-prop-2-enyl-1H-indole |

InChI |

InChI=1S/C11H11N/c1-2-5-10-8-9-6-3-4-7-11(9)12-10/h2-4,6-8,12H,1,5H2 |

Clé InChI |

ANLKJTVUTKDNOV-UHFFFAOYSA-N |

SMILES canonique |

C=CCC1=CC2=CC=CC=C2N1 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.